molecular formula C10H12O3 B1601847 Ethyl 3-hydroxy-2-methylbenzoate CAS No. 141607-09-2

Ethyl 3-hydroxy-2-methylbenzoate

Cat. No. B1601847
M. Wt: 180.2 g/mol
InChI Key: WWTLEVOTRVPTOD-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (2.0 g, 13 mmol) in absolute ethanol (20 mL) was added sulfuric acid (2.0 mL, 37 mmol). The resulting mixture was stirred at 90° C. for 16 hours. The reaction was cooled to room temperature then diluted with water (20 mL). The mixture was extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (50 mL), dried over magnesium sulfate and concentrated under vacuum to give ethyl 3-hydroxy-2-methylbenzoate (116a, 2.4 g, 99% yield) as yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>O>[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH2:17][CH3:18])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C(=C(C(=O)OCC)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.